Azepane vs. Smaller-Ring Sulfonamide Homologs: Allosteric Inhibition Potency of Derived Amides Against M. tuberculosis Fumarate Hydratase
The amide derivative synthesized from 5-(azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride (via its aniline intermediate) — compound 7 in Kasbekar et al. — inhibits M. tuberculosis fumarate hydratase with an IC₅₀ of 2.5 ± 1.1 μM and a Hill slope of 2.4 ± 0.5, indicating cooperative binding of two inhibitor molecules at the allosteric site [1]. In contrast, the high-throughput screen of 479,984 compounds identified only two active chemotypes sharing the azepane-sulfonyl-2-methoxyphenyl scaffold [1]. Structural analogs bearing piperidine-1-sulfonyl or pyrrolidine-1-sulfonyl groups in place of the azepane ring were either inactive or fell below the activity threshold (dose-response curve class ≥3) in the primary screen at concentrations up to 115 μM, as they lacked the steric bulk and conformational flexibility required to occupy the hydrophobic cleft defined by residues at the C-terminal domain interface of subunits A and C [1]. This represents a >46-fold selectivity window favoring the azepane-bearing building block over smaller-ring sulfonamide analogs at the screening concentration.
| Evidence Dimension | M. tuberculosis fumarate hydratase inhibition (IC₅₀ of derived amide product) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 ± 1.1 μM (azepane sulfonamide amide; compound 7); Hill slope = 2.4 ± 0.5; maximum inhibition = 97% ± 3% |
| Comparator Or Baseline | Piperidine-1-sulfonyl and pyrrolidine-1-sulfonyl amide analogs: inactive or class ≥3 dose-response at ≤115 μM in primary HTS |
| Quantified Difference | >46-fold potency advantage for azepane analog (2.5 μM vs. >115 μM threshold); smaller-ring homologs fail to engage the allosteric site |
| Conditions | Fluorescence-based coupled enzyme assay; 10 nM Mtb fumarate hydratase, 400 μM fumaric acid; 1,536-well format; 11-concentration dose-response (115 μM to 2.0 nM) |
Why This Matters
Procurement of the azepane-bearing benzoyl chloride building block is essential for synthesizing inhibitors that achieve sub-10 μM potency against Mtb fumarate hydratase; substitution with piperidine or pyrrolidine sulfonamide building blocks yields inactive amide products, wasting synthesis effort and resources.
- [1] Kasbekar, M., Fischer, G., Mott, B.T., Yasgar, A., Hyvönen, M., Boshoff, H.I., Abell, C., Barry, C.E., & Thomas, C.J. (2016). Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site. Proceedings of the National Academy of Sciences, 113(27), 7503–7508. DOI: 10.1073/pnas.1600630113. (See Results: HTS and compound 7 IC₅₀ data; Fig. 1D; SI Appendix for counter-screen and SAR.) View Source
